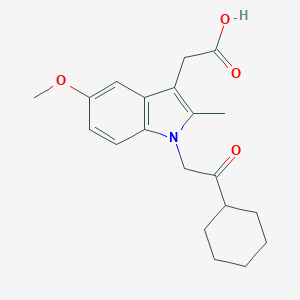
1H-Indole-3-acetic acid, 1-(2-cyclohexyl-2-oxoethyl)-5-methoxy-2-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Indole-3-acetic acid, 1-(2-cyclohexyl-2-oxoethyl)-5-methoxy-2-methyl- is a synthetic derivative of the natural plant hormone, indole-3-acetic acid (IAA). It is commonly referred to as 2-oxo-IAA and has been extensively studied for its potential use in agricultural and horticultural applications.
Mechanism Of Action
The mechanism of action of 2-oxo-1H-Indole-3-acetic acid, 1-(2-cyclohexyl-2-oxoethyl)-5-methoxy-2-methyl- is similar to that of natural 1H-Indole-3-acetic acid, 1-(2-cyclohexyl-2-oxoethyl)-5-methoxy-2-methyl-. It binds to specific receptors in plant cells, which leads to the activation of various signaling pathways. This ultimately results in changes in gene expression and cellular metabolism, leading to the observed physiological effects.
Biochemical And Physiological Effects
2-oxo-1H-Indole-3-acetic acid, 1-(2-cyclohexyl-2-oxoethyl)-5-methoxy-2-methyl- has been shown to have a variety of biochemical and physiological effects on plants. It can stimulate cell division and elongation, increase chlorophyll content, and enhance photosynthetic efficiency. Additionally, 2-oxo-1H-Indole-3-acetic acid, 1-(2-cyclohexyl-2-oxoethyl)-5-methoxy-2-methyl- can increase the activity of antioxidant enzymes, which helps to protect plants from oxidative stress.
Advantages And Limitations For Lab Experiments
One advantage of using 2-oxo-1H-Indole-3-acetic acid, 1-(2-cyclohexyl-2-oxoethyl)-5-methoxy-2-methyl- in lab experiments is its availability and ease of synthesis. Additionally, it has been shown to be effective at low concentrations, which reduces the risk of toxicity to plants. However, one limitation is that the effects of 2-oxo-1H-Indole-3-acetic acid, 1-(2-cyclohexyl-2-oxoethyl)-5-methoxy-2-methyl- can vary depending on the plant species and environmental conditions, which can make it difficult to generalize findings.
Future Directions
There are several future directions for research on 2-oxo-1H-Indole-3-acetic acid, 1-(2-cyclohexyl-2-oxoethyl)-5-methoxy-2-methyl-. One area of interest is the potential use of 2-oxo-1H-Indole-3-acetic acid, 1-(2-cyclohexyl-2-oxoethyl)-5-methoxy-2-methyl- in the production of biofuels, as it has been shown to stimulate the growth of microalgae and other biomass crops. Additionally, further research is needed to better understand the mechanism of action of 2-oxo-1H-Indole-3-acetic acid, 1-(2-cyclohexyl-2-oxoethyl)-5-methoxy-2-methyl- and how it interacts with other plant hormones. Finally, there is a need for more studies on the potential environmental impacts of 2-oxo-1H-Indole-3-acetic acid, 1-(2-cyclohexyl-2-oxoethyl)-5-methoxy-2-methyl-, particularly in terms of its persistence in soil and water systems.
Synthesis Methods
The synthesis of 2-oxo-1H-Indole-3-acetic acid, 1-(2-cyclohexyl-2-oxoethyl)-5-methoxy-2-methyl- involves the condensation reaction between 2-cyclohexyl-2-oxoacetic acid and 5-methoxy-2-methylindole-3-acetaldehyde. This reaction is typically carried out in the presence of a catalyst, such as p-toluenesulfonic acid or sulfuric acid, under reflux conditions. The resulting product is then purified using column chromatography or recrystallization.
Scientific Research Applications
2-oxo-1H-Indole-3-acetic acid, 1-(2-cyclohexyl-2-oxoethyl)-5-methoxy-2-methyl- has been studied extensively for its potential use in plant growth regulation. It has been shown to promote plant growth, increase root development, and enhance stress tolerance in a variety of plant species. Additionally, 2-oxo-1H-Indole-3-acetic acid, 1-(2-cyclohexyl-2-oxoethyl)-5-methoxy-2-methyl- has been investigated for its potential use in the production of biofuels, as it can stimulate the growth of microalgae and other biomass crops.
properties
CAS RN |
106287-92-7 |
|---|---|
Product Name |
1H-Indole-3-acetic acid, 1-(2-cyclohexyl-2-oxoethyl)-5-methoxy-2-methyl- |
Molecular Formula |
C20H25NO4 |
Molecular Weight |
343.4 g/mol |
IUPAC Name |
2-[1-(2-cyclohexyl-2-oxoethyl)-5-methoxy-2-methylindol-3-yl]acetic acid |
InChI |
InChI=1S/C20H25NO4/c1-13-16(11-20(23)24)17-10-15(25-2)8-9-18(17)21(13)12-19(22)14-6-4-3-5-7-14/h8-10,14H,3-7,11-12H2,1-2H3,(H,23,24) |
InChI Key |
OWWZKHOBMDDUBP-UHFFFAOYSA-N |
SMILES |
CC1=C(C2=C(N1CC(=O)C3CCCCC3)C=CC(=C2)OC)CC(=O)O |
Canonical SMILES |
CC1=C(C2=C(N1CC(=O)C3CCCCC3)C=CC(=C2)OC)CC(=O)O |
Other CAS RN |
106287-92-7 |
synonyms |
1-(2-Cyclohexyl-2-oxoethyl)-5-methoxy-2-methyl-1H-indole-3-acetic acid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(E)-N-[2-[2-[[(E)-oct-2-enoyl]amino]ethyldisulfanyl]ethyl]oct-2-enamide](/img/structure/B12366.png)

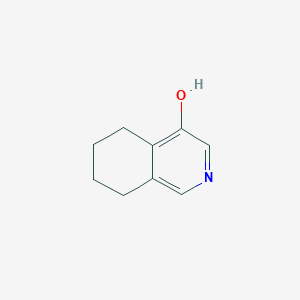
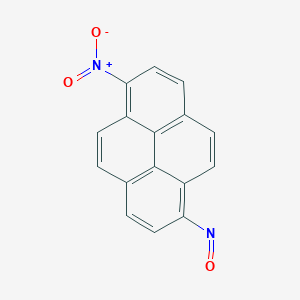
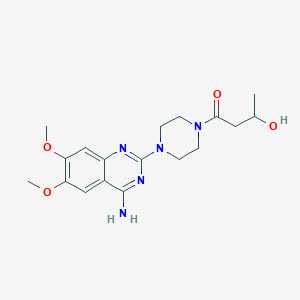
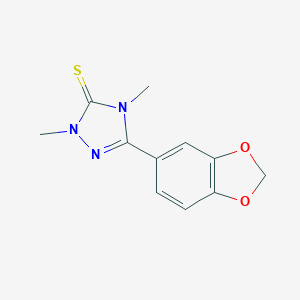
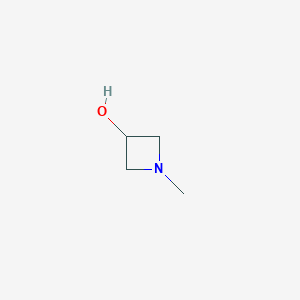
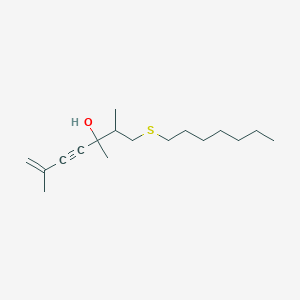
![2,6-Dichloro-4-[(Dimethylamino)Methyl]Phenol Hydrochloride](/img/structure/B12379.png)
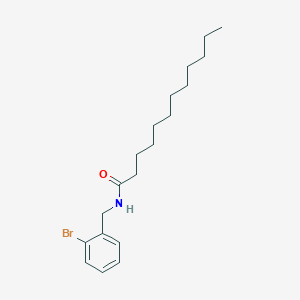
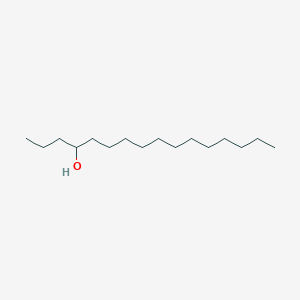
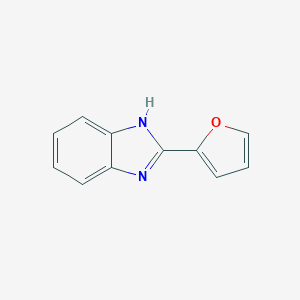
![[4-(1H-Imidazol-1-ylmethyl)phenyl]methanol](/img/structure/B12390.png)